molecular formula C23H36ClN3O B4791275 N-(4-tert-butylcyclohexyl)-2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide

N-(4-tert-butylcyclohexyl)-2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide

Cat. No.: B4791275
M. Wt: 406.0 g/mol
InChI Key: PVVOHCROMNSRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butylcyclohexyl)-2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide, commonly known as BCA, is a chemical compound used in scientific research. It is a selective antagonist of the dopamine D3 receptor and has been found to have potential therapeutic applications in various neurological disorders.

Mechanism of Action

The mechanism of action of BCA involves its selective blockade of the dopamine D3 receptor. This receptor is primarily located in the mesolimbic and mesocortical pathways of the brain, which are involved in the regulation of reward and motivation. By blocking the activity of this receptor, BCA reduces the release of dopamine in these pathways, leading to a reduction in drug-seeking behavior and an improvement in cognitive function.
Biochemical and Physiological Effects:
BCA has been shown to have several biochemical and physiological effects in animal models. It has been found to reduce the release of dopamine in the mesolimbic and mesocortical pathways of the brain, leading to a reduction in drug-seeking behavior. BCA has also been shown to improve cognitive function in animal models of schizophrenia, possibly through its effects on the dopamine D3 receptor.

Advantages and Limitations for Lab Experiments

One advantage of BCA is its selectivity for the dopamine D3 receptor, which allows for more targeted research on the role of this receptor in neurological disorders. However, one limitation of BCA is its relatively short half-life, which can make it difficult to administer in animal models. Additionally, the effects of BCA may vary depending on the dosage and duration of treatment, which can make it challenging to interpret research findings.

Future Directions

Future research on BCA could focus on its potential therapeutic applications in other neurological disorders, such as bipolar disorder and attention deficit hyperactivity disorder. Additionally, further studies could investigate the optimal dosage and duration of treatment with BCA, as well as its potential side effects. Finally, research could explore the development of new compounds based on the structure of BCA that may have improved selectivity and efficacy.

Scientific Research Applications

BCA has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, Parkinson's disease, and drug addiction. It has been found to be a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. BCA has been shown to reduce drug-seeking behavior in animal models of drug addiction and to improve cognitive function in animal models of schizophrenia.

Properties

IUPAC Name

N-(4-tert-butylcyclohexyl)-2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36ClN3O/c1-23(2,3)19-6-10-21(11-7-19)25-22(28)17-27-14-12-26(13-15-27)16-18-4-8-20(24)9-5-18/h4-5,8-9,19,21H,6-7,10-17H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVOHCROMNSRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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